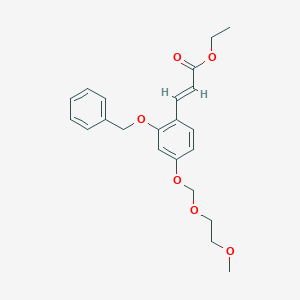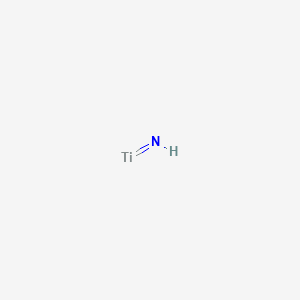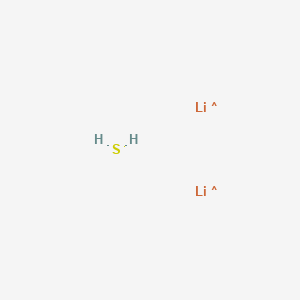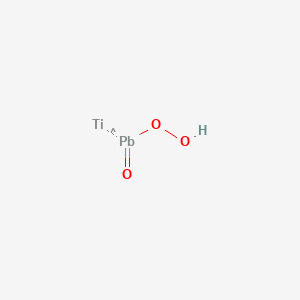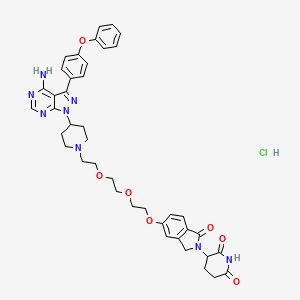![molecular formula C7HCl3FN3 B8143843 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine](/img/structure/B8143843.png)
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine
Overview
Description
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is a useful research compound. Its molecular formula is C7HCl3FN3 and its molecular weight is 252.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Catalysis : 2,4,7-trichloropyrido[3,2-d]pyrimidine is known for its potential applications in organic synthesis and catalysis (Tikad et al., 2012).
Optical Properties : Certain derivatives like 2,4-bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines can enhance fluorescence quantum yield up to 73%, offering applications in the tuning of optical properties (Bucevičius et al., 2015).
Phase Tag for Purification : The fluorous chain of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine serves as a phase tag for intermediate and product purification over FluoroFlash SPE cartridges (Zhang, 2003).
Sensor Properties : Pyrimidine derivatives exhibit strong fluorosolvatochromic properties and proton-sensibility, potentially useful as polarity or proton sensors (Muraoka et al., 2016).
Synthetic Intermediates : Compounds like 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines are versatile synthetic intermediates useful in various chemical reactions (Tang et al., 2014).
Medicinal and Pharmaceutical Applications : Nitrogen-containing heterocyclic compounds like 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester show potential in these fields (Gandhi et al., 2016).
Analgesic and Anti-inflammatory Activities : Pyrimidine derivatives with chlorophenyl substitution, such as 6-(4-chlorophenyl)-4-(4-fluoro-3-methyl phenyl)-1,6-dihydropyrimidin-2-ol, have shown potent anti-inflammatory and analgesic activities (Muralidharan et al., 2019).
Antimycobacterial Activity : Novel pyrimidine derivatives exhibit potent antimycobacterial activity, suggesting their potential as therapeutic agents (Elumalai et al., 2013).
Fluorescent Dyes : Pyrimidine-based compounds exhibit excellent photochromism and high fluorescence quantum yields, making them new fluorophores (Mohadeszadeh et al., 2015).
Antitumor Activities : Some pyrimidine derivatives, such as those with a 5-fluoro-substituted uracil ring, have shown significant antitumor activities (Raić-Malić et al., 2000).
properties
IUPAC Name |
2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl3FN3/c8-5-2-1-12-6(9)3(11)4(2)13-7(10)14-5/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTXDPMYCUSDQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=N1)Cl)F)N=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl3FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Potassium (R)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B8143762.png)
![2,6-dimethoxy-4-[(E)-3-oxo-3-[2-(trimethylazaniumyl)ethoxy]prop-1-enyl]phenolate](/img/structure/B8143767.png)


